molecular formula C8H9N3O2 B2584679 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS No. 337463-77-1

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one

Cat. No.: B2584679
CAS No.: 337463-77-1
M. Wt: 179.179
InChI Key: DIVXJECEIQWBLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a versatile heterocyclic compound of high interest in medicinal chemistry and drug discovery. This scaffold is recognized for its significant role as a key intermediate in the synthesis of advanced small molecules, particularly protein kinase inhibitors . Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives have demonstrated promising biological activity in scientific research, including the induction of apoptosis in cancer cells . For instance, related N-substituted analogs have been identified as novel inhibitors of the NF-κB signaling pathway, showing potent efficacy in abrogating tumor growth in models of hepatocellular carcinoma by downregulating p65 DNA binding and phosphorylation . This mechanism targets a transcription factor critically involved in cell survival, proliferation, and oncogenesis, highlighting the value of this chemical series in oncology research . The compound serves as an essential raw material and building block for organic synthesis, enabling the exploration of new therapeutic agents. It is supplied with high purity and quality, ensuring reliability for your research and development workflows. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-amino-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-4-8(12)11-7-5(13-4)2-3-6(9)10-7/h2-4H,1H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVXJECEIQWBLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The amino group in the compound can participate in substitution reactions with various reagents, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Protein Kinase Inhibitors

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one serves as a crucial intermediate in the synthesis of protein kinase inhibitors. These inhibitors are vital in regulating various cellular processes and have implications in cancer therapy and other diseases characterized by aberrant kinase activity. Notably, it is a key precursor for Fostamatinib, a medication approved for treating chronic immune thrombocytopenia (ITP) by targeting spleen tyrosine kinase (SYK) .

2. Antibacterial Agents

Recent studies indicate that compounds derived from the oxazine structure exhibit broad-spectrum antibacterial properties. For instance, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacteria by inhibiting key bacterial enzymes such as gyrase and topoisomerase IV . This suggests potential applications in developing new antibiotics to combat antimicrobial resistance.

Case Studies and Research Findings

Case Study 1: Fostamatinib Development

Fostamatinib (Tavalisse) is a notable application of this compound. Approved by the U.S. FDA in 2018, it is indicated for chronic ITP. Clinical trials demonstrated its ability to increase platelet counts in patients by inhibiting SYK, thus providing a new therapeutic avenue for managing this condition .

Study Findings
Phase II TrialShowed significant improvement in platelet counts among ITP patients treated with Fostamatinib.
Safety ProfileGenerally well-tolerated with manageable side effects compared to traditional therapies.

Case Study 2: Antimicrobial Research

Research has demonstrated that derivatives of this compound possess potent inhibitory activity against bacterial gyrase and topoisomerase IV. A study reported minimum inhibitory concentrations (MICs) ranging from 80–160 µg/ml against various pathogens, highlighting their potential as broad-spectrum antibacterial agents .

Compound MIC (µg/ml) Target Enzyme IC50 (nM)
Compound A80–160Gyrase: 13.2–27
Compound B<40Gyrase: 106–110

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is structurally versatile, with modifications at positions 2, 4, and 6 significantly altering physicochemical and pharmacological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Pyrido-Oxazine Derivatives

Compound Name Substituents Key Properties/Activity References
6-Amino-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 6-NH₂, 2-CH₃ Enhanced solubility (amino group); potential NF-κB inhibition (inferred from analogs)
6-Nitro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 6-NO₂ Intermediate for amino derivatives; lower solubility due to nitro group
4-(4-Nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 4-(4-NO₂-benzyl) Potent NF-κB inhibitor (IC₅₀ ~1.99 μM); antiproliferative in HCC cells
6-Bromo-2-methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 6-Br, 2-CH₃ Bromine enhances electrophilicity; used in cross-coupling reactions
2,2-Dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 2,2-(CH₃)₂ Improved BRD4 binding (IC₅₀ ~1.99 μM); steric hindrance from dimethyl group
4-(Cyclohexylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one 4-(cyclohexylmethyl) High yield (93%); lipophilic substituent enhances membrane permeability

Key Observations:

Substituent Effects on Bioactivity: Amino Group (6-NH₂): Improves solubility and hydrogen-bonding capacity, critical for target engagement. Analogous benzo-oxazinones with amino groups show IC₅₀ values as low as 0.69 μM in mycobacterial inhibition . Nitro Group (6-NO₂): Acts as a precursor for amino derivatives but reduces solubility. Used in intermediates for further functionalization . Bromine (6-Br): Enhances electrophilicity, enabling Suzuki-Miyaura couplings for structural diversification .

Position-Specific Modifications :

  • Position 2 (Methyl vs. Dimethyl) : The 2-methyl group in the target compound balances steric effects and metabolic stability. Dimethyl analogs (e.g., 2,2-dimethyl) show stronger BRD4 binding due to increased hydrophobicity but may reduce solubility .
  • Position 4 (Benzyl vs. Alkyl) : 4-Substituted derivatives (e.g., 4-nitrobenzyl) exhibit potent NF-κB inhibition, suggesting this position is critical for modulating transcriptional activity in cancer cells .

Synthetic Accessibility: Derivatives are commonly synthesized via alkylation of the oxazine core using alkyl halides and catalysts like combustion-derived bismuth oxide (yields >90%) . Bromo and nitro variants are intermediates for further functionalization, as seen in palladium-catalyzed reductions (e.g., nitro to amino conversion) .

Pharmacological Potential: Pyrido-oxazines with electron-withdrawing groups (e.g., nitro, bromo) are often intermediates, while amino and alkyl-substituted variants show direct therapeutic relevance. For example, 4-(4-nitrobenzyl) derivatives inhibit NF-κB in hepatocellular carcinoma (HCC) cells, suppressing proliferation and p65 phosphorylation .

Notes

  • Structural Uniqueness: The 6-amino-2-methyl substitution differentiates the target compound from analogs like 6-nitro or 6-bromo derivatives, offering a balance of solubility and target affinity.
  • Synthetic Challenges: Introducing the amino group at position 6 may require selective reduction of nitro precursors, necessitating controlled reaction conditions to avoid over-reduction .

Biological Activity

6-Amino-2-methyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its potential applications as an intermediate in the synthesis of protein kinase inhibitors and other therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 337463-77-1
  • Molecular Formula : C8H9N3O2
  • Molecular Weight : 179.18 g/mol

The biological activity of this compound is primarily linked to its role as a precursor in the development of protein kinase inhibitors. Protein kinases are crucial in various signaling pathways that regulate cell growth and proliferation. Inhibiting these enzymes can lead to therapeutic effects in conditions such as cancer and autoimmune diseases.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrido[3,2-B][1,4]oxazin compounds exhibit broad-spectrum antimicrobial properties. For instance:

  • Bacterial Inhibition : Compounds derived from this class have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for specific strains were reported as low as 0.01 µg/mL for Staphylococcus aureus and 0.06 µg/mL for Enterococcus faecalis .

Case Studies

  • Fostamatinib : This compound is a notable example where this compound serves as an intermediate. Fostamatinib is FDA-approved for treating chronic immune thrombocytopenia (ITP) and works by inhibiting spleen tyrosine kinase (SYK), which plays a significant role in immune response regulation .
  • Antibacterial Development : A recent study highlighted the development of a novel antibacterial agent based on modifications to the oxazolidinone structure derived from pyrido[3,2-B][1,4]oxazin compounds. This compound demonstrated selective inhibition against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication .

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Cytotoxicity : Initial assessments indicate moderate cytotoxic effects on certain cancer cell lines, suggesting potential use in oncology.
  • Selectivity : Modifications to the molecular structure have been shown to enhance selectivity towards target kinases while reducing off-target effects .

Data Table: Biological Activity Summary

Compound NameActivity TypeMIC (µg/mL)Target EnzymeReference
FostamatinibImmune thrombocytopenia treatmentN/ASYK
BWC0977Antibacterial0.01DNA gyrase
Compound XCytotoxicityN/AVarious kinases

Q & A

Q. What therapeutic targets beyond NF-κB are plausible for this compound?

  • Methodological Answer : Pyrido-oxazinones are known to interact with serotonin receptors, potassium channels, and phosphoinositide 3-kinases (PI3Kγ) . Screen against these targets using radioligand binding assays or patch-clamp electrophysiology. Prioritize targets with clinical relevance to CNS disorders or cardiovascular diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.